セレン化タリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

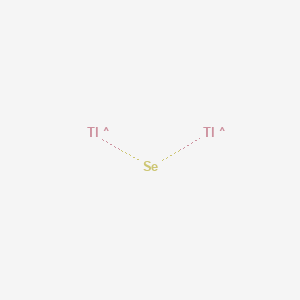

Thallium(I) selenide is a chemical compound with the molecular formula SeTl. It is a binary compound consisting of thallium and selenium.

科学的研究の応用

Thallium(I) selenide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of ternary compounds and as a precursor for other thallium-based materials.

Biology: Thallium-based compounds are studied for their potential biological effects and interactions.

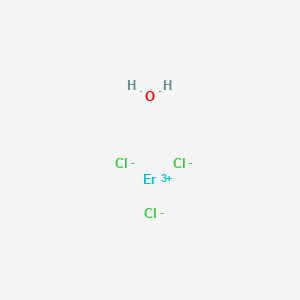

Medicine: Thallium(I) selenide is explored for its potential use in medical imaging and radiation therapy.

Industry: It is used in radiation detection, thermoelectric devices, and photocells due to its unique electrical properties .

作用機序

Target of Action

Thallium selenide (TlSe) is a compound with unique properties that make it a subject of interest in various fields, particularly in the realm of nanotechnology . It’s primarily targeted for its potential applications in spintronics , where it can be used as a topological insulator (TI). TIs are materials that behave as insulators in their interior but whose surface contains conducting states .

Mode of Action

Thallium selenide interacts with its targets through its unique electronic and structural properties. It’s predicted to be a layered TI with weak interlayer coupling, which means it can be exfoliated easily . The evolution of its topological states can be driven by doping with indium (In) atoms or applying lateral strains .

Biochemical Pathways

It’s known that selenium is an essential micronutrient in diverse organisms and is incorporated into proteins and nucleic acids via selenocysteine and 2-selenouridine, respectively .

Result of Action

The result of thallium selenide’s action is primarily observed at the nanoscale. For instance, it’s used in the growth of nanowires, which exhibit exciting optical and electrical properties . These nanowires have high transparency and a photocurrent several orders of magnitude better than thin film and bulk materials .

Action Environment

The action of thallium selenide can be influenced by various environmental factors. For instance, its ability to form nanowires can be affected by the melt undercooling conditions . Additionally, the formation of ternary compounds in the Tl2Se-GeSe2 system has been observed, indicating that the compound’s action can be influenced by the presence of other elements .

準備方法

Synthetic Routes and Reaction Conditions: Thallium(I) selenide can be synthesized through various methods. One common method involves the direct combination of elemental thallium and selenium at elevated temperatures. The reaction typically occurs in a sealed tube to prevent the escape of volatile components. The reaction can be represented as:

Tl+Se→TlSe

Industrial Production Methods: In industrial settings, thallium(I) selenide can be produced through electroplating techniques. Thallium targets are electroplated and then subjected to high-temperature reactions with selenium to form the desired compound .

化学反応の分析

Types of Reactions: Thallium(I) selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Thallium(I) selenide can be oxidized to form thallium(III) selenide.

Reduction: It can be reduced back to elemental thallium and selenium under specific conditions.

Substitution: Thallium(I) selenide can participate in substitution reactions with other halides or chalcogenides.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or other strong oxidizing agents can be used for oxidation reactions.

Reducing Agents: Hydrogen or other reducing agents can facilitate reduction reactions.

Substitution Reagents: Halides or other chalcogenides can be used in substitution reactions.

Major Products:

Oxidation: Thallium(III) selenide.

Reduction: Elemental thallium and selenium.

Substitution: Various thallium halides or chalcogenides

類似化合物との比較

Thallium(I) selenide can be compared with other similar compounds such as thallium(I) telluride, thallium(I) sulfide, and thallium(I) iodide.

Thallium(I) Telluride: Similar in structure but has different electrical and optical properties.

Thallium(I) Sulfide: Known for its use in infrared detectors.

Thallium(I) Iodide: Used in high-energy radiation detection.

Uniqueness: Thallium(I) selenide is unique due to its specific combination of electrical conductivity and sensitivity to radiation, making it highly suitable for specialized applications in radiation detection and thermoelectric technology .

特性

CAS番号 |

15572-25-5 |

|---|---|

分子式 |

SeTl2 |

分子量 |

487.74 g/mol |

IUPAC名 |

selenium(2-);thallium(1+) |

InChI |

InChI=1S/Se.2Tl/q-2;2*+1 |

InChIキー |

KLNGSAIQZVCZLH-UHFFFAOYSA-N |

SMILES |

[Se].[Tl].[Tl] |

正規SMILES |

[Se-2].[Tl+].[Tl+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)